molecular formula C7H11N3 B1345538 N2-Ethylpyridine-2,5-diamine CAS No. 52025-39-5

N2-Ethylpyridine-2,5-diamine

Cat. No. B1345538
CAS RN: 52025-39-5
M. Wt: 137.18 g/mol
InChI Key: SIFUZPJRTJXWBE-UHFFFAOYSA-N
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Description

N2-Ethylpyridine-2,5-diamine is a chemical compound with the molecular formula C7H11N3 . It is used in various scientific applications due to its unique properties.


Molecular Structure Analysis

N2-Ethylpyridine-2,5-diamine contains a total of 21 bonds; 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

N2-Ethylpyridine-2,5-diamine has a molecular weight of 137.18 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Platinum-Acridinylthiourea Conjugates

Research on platinum-acridinylthiourea conjugates, which involve diamine nonleaving groups, demonstrates their potential in creating compounds with specific DNA damage profiles and antiproliferative properties against cancer cells. These studies highlight the importance of the diamine component in enhancing the biological activity and specificity of platinum-based therapeutic agents (Guddneppanavar et al., 2007).

Coordination Polymers and Complexes

The synthesis and characterization of coordination polymers and metal complexes involving bipyridine and diamine ligands offer insights into the design of materials with unique structural and functional properties. These materials have applications ranging from catalysis to materials science, demonstrating the versatility of diamine derivatives in facilitating complex molecular architectures (Tadayon Pour et al., 2015).

Luminescent Materials

The development of luminescent materials using diamine ligands, as seen in the synthesis of heteroleptic bipyridine complexes of ruthenium(II), explores the impact of diamine substituents on the optical and electrochemical properties of these compounds. Such studies are crucial for the advancement of optoelectronic devices and sensors (Yang et al., 2001).

Supramolecular and Nanoscale Chemistry

The self-assembly of coordination nanocages employing diamine and bipyridine ligands illustrates the potential of diamine derivatives in constructing supramolecular structures with specific guest-host interactions. These structures have implications for molecular recognition, catalysis, and drug delivery systems (Kusukawa & Fujita, 2002).

Safety And Hazards

N2-Ethylpyridine-2,5-diamine is classified as a dangerous substance. It has hazard statements H315-H335-H302-H318, indicating it can cause skin irritation, respiratory irritation, is harmful if swallowed, and can cause serious eye damage .

Future Directions

N2-Ethylpyridine-2,5-diamine has vast scientific applications and exhibits unique properties that enable its utilization in various research fields. Its future directions could involve further exploration of these properties and applications.

Relevant Papers One relevant paper discusses the optoelectronic properties of N2 - (4-Aminophenyl)Pyridine-2,5-Diamine based dyes for solar cells utilization . This suggests that N2-Ethylpyridine-2,5-diamine could have potential applications in the field of solar energy.

properties

IUPAC Name

2-N-ethylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-9-7-4-3-6(8)5-10-7/h3-5H,2,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFUZPJRTJXWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966363
Record name 6-(Ethylimino)-1,6-dihydropyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Ethylpyridine-2,5-diamine

CAS RN

52025-39-5
Record name N2-Ethyl-2,5-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52025-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Ethylpyridine-2,5-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Ethylimino)-1,6-dihydropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-ethylpyridine-2,5-diamine
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